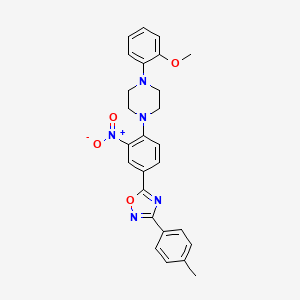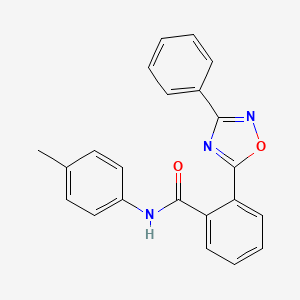
ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate, also known as ETPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETPB belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial cell wall components such as peptidoglycan, leading to cell death. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to possess significant antimicrobial, antifungal, and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. This compound has also been shown to possess antioxidant activity, which may further contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial and fungal infections. This compound has also been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
Future research on ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies could be conducted to explore the potential therapeutic applications of this compound in various diseases, including bacterial and fungal infections, inflammatory diseases, and cancer. Moreover, future studies could investigate the mechanism of action of this compound in more detail to gain a better understanding of its biological activity. Finally, studies could also be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate involves the reaction of 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a weak acid to obtain the final product. The yield of this compound obtained through this method is around 60-70%.
Applications De Recherche Scientifique
Ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess significant antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
ethyl 4-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-27-21(26)16-8-10-17(11-9-16)22-18(25)12-13-19-23-20(24-28-19)15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVSBLUQSDSWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

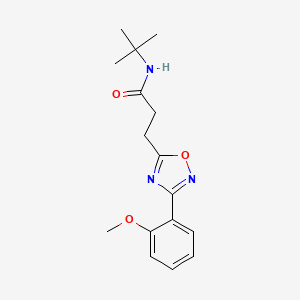
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
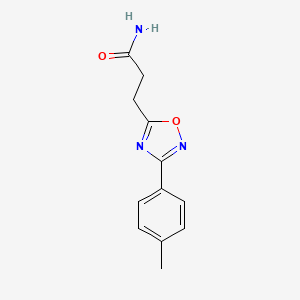

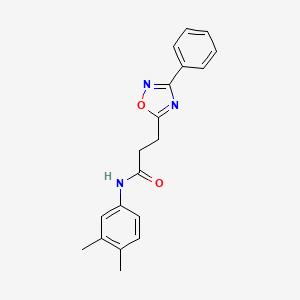


![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)



